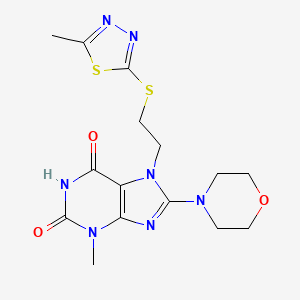

3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative with three key substituents:

- 3-Position: A methyl group (-CH₃).

- 7-Position: A 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl group.

- 8-Position: A morpholino group (a six-membered ring containing one nitrogen and one oxygen atom), which enhances solubility and may influence pharmacokinetics.

Molecular Formula: C₁₅H₂₂N₇O₃S₂.

Molecular Weight: Calculated as 412.51 g/mol.

Properties

IUPAC Name |

3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-morpholin-4-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7O3S2/c1-9-18-19-15(27-9)26-8-5-22-10-11(20(2)14(24)17-12(10)23)16-13(22)21-3-6-25-7-4-21/h3-8H2,1-2H3,(H,17,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIZERIEEOMXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N7O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione , often referred to as a purine derivative with a thiadiazole moiety, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationship (SAR), and case studies demonstrating its efficacy in various biological systems.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a purine base and a thiadiazole side chain. The synthesis typically involves a multi-step process:

- Preparation of 5-methyl-1,3,4-thiadiazole : This is synthesized by reacting appropriate thioketones with hydrazine derivatives.

- Formation of the final compound : The thiadiazole is then attached to the purine core through a series of alkylation and condensation reactions.

The detailed synthetic route can be summarized as follows:

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Synthesis of thiadiazole | 2-chloroethyl thio compound | 98% |

| 2 | Alkylation with purine base | LiHMDS in THF | Optimized |

Anticancer Properties

Research has indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to the one discussed have been shown to inhibit the growth of various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves:

- Inhibition of tubulin polymerization : Compounds interact with tubulin in a manner similar to known anticancer drugs like colchicine.

- Induction of apoptosis : Studies have demonstrated increased caspase activity leading to programmed cell death in treated cells.

Case Study Example : A study on a related thiadiazole derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the thiol group enhances the ability to disrupt microbial cell membranes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural features:

- Thiadiazole Substituents : Variations in the substituents on the thiadiazole ring can enhance or reduce biological activity.

- Purine Modifications : Changes in the purine core can affect binding affinity and selectivity for target enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related purine-2,6-dione derivatives, emphasizing substituent variations and their implications:

Key Observations from Structural Comparisons

Bulky groups (e.g., naphthylmethyl in ) may hinder penetration into cellular targets but improve specificity for hydrophobic pockets.

Substituent at 8-Position: Morpholino (target compound) offers superior solubility compared to pyrrolidinyl or piperidinyl , which could translate to better oral bioavailability.

Impact of Heterocycles :

- Thiadiazoles (2 N, 1 S) vs. thiazoles (1 N, 1 S) at the 7-position influence electronic density and hydrogen-bonding capacity, affecting interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.